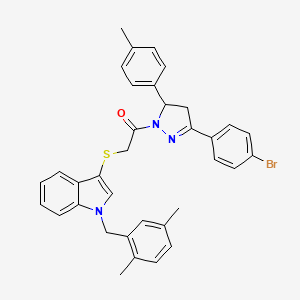
1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C35H32BrN3OS and its molecular weight is 622.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule that combines a pyrazole moiety with an indole derivative. This structural combination suggests a broad spectrum of potential biological activities, which have been observed in related compounds.
Structural Characteristics
This compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Indole Derivative : Frequently associated with various pharmacological effects.
- Bromophenyl and p-Tolyl Groups : These substituents may enhance the compound's reactivity and biological interactions.
1. Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of both the pyrazole and indole moieties may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
Compounds containing pyrazole structures have been reported to possess anti-inflammatory properties. They inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX), demonstrating potential for treating inflammatory diseases. For example, related pyrazoles have shown IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory activity.
3. Antioxidant Activity
Pyrazoles are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that certain derivatives can outperform traditional antioxidants in radical scavenging assays.
4. Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Pyrazoles and indoles are often evaluated for their ability to inhibit bacterial growth, with some derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Pyrazole + Indole | Anticancer | 0.08 µM |
| Compound B | Pyrazole + Thioether | Anti-inflammatory | 0.07 µM |
| Compound C | Pyrazole + Aromatic Rings | Antioxidant | Varies |
Case Studies
- Anticancer Study : A study evaluated a series of pyrazole derivatives against MCF-7 cells, revealing that compounds with similar structural motifs showed significant antiproliferative effects with IC50 values ranging from 0.05 to 0.15 µM .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where compounds demonstrated effective inhibition of COX enzymes with IC50 values below 0.1 µM .
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32BrN3OS/c1-23-9-12-27(13-10-23)33-19-31(26-14-16-29(36)17-15-26)37-39(33)35(40)22-41-34-21-38(32-7-5-4-6-30(32)34)20-28-18-24(2)8-11-25(28)3/h4-18,21,33H,19-20,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPSPUIMWHJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













